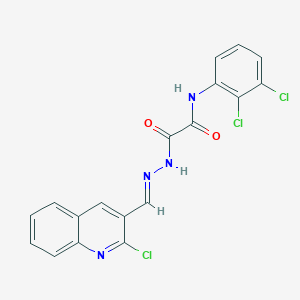
Lead(II) citrate tribasic trihydrate, purum, for electron microscopy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead(II) citrate tribasic trihydrate can be synthesized by reacting lead(II) acetate with citric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding citric acid slowly while stirring. The mixture is then heated to promote the formation of the lead citrate complex, which precipitates out of the solution .
Industrial Production Methods
Industrial production of lead(II) citrate tribasic trihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Lead(II) citrate tribasic trihydrate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: The citrate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with lead(II) citrate tribasic trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lead(IV) compounds, while reduction can yield metallic lead .
Scientific Research Applications
Lead(II) citrate tribasic trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other lead compounds.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of lead-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which lead(II) citrate tribasic trihydrate exerts its effects in electron microscopy involves its ability to bind to cellular structures and enhance contrast. The lead ions interact with osmium and uranyl acetate, which are commonly used in staining protocols, to increase the visibility of cellular components under the electron microscope . The molecular targets include various cellular organelles and structures, and the pathways involved are primarily related to the binding and interaction of lead ions with these components .
Comparison with Similar Compounds
Lead(II) citrate tribasic trihydrate can be compared with other lead citrate compounds, such as:
Lead(II) citrate monohydrate: Similar in composition but contains only one molecule of water.
Lead(II) citrate anhydrous: Lacks water molecules, making it different in terms of solubility and reactivity.
The uniqueness of lead(II) citrate tribasic trihydrate lies in its specific hydration state, which affects its solubility, reactivity, and suitability for electron microscopy applications .
Properties
Molecular Formula |
C12H16O17Pb3 |
|---|---|
Molecular Weight |
1.05e+03 g/mol |
IUPAC Name |
bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead;trihydrate |
InChI |
InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 |
InChI Key |
GMPMGSCJCDAUMP-UHFFFAOYSA-H |
Canonical SMILES |
C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



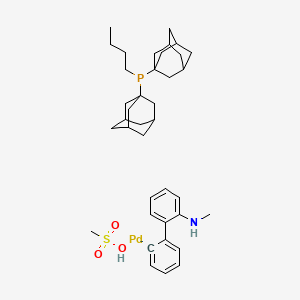
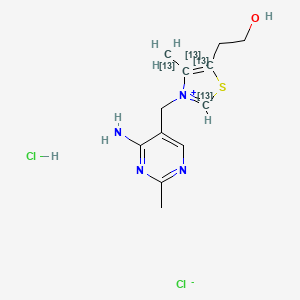
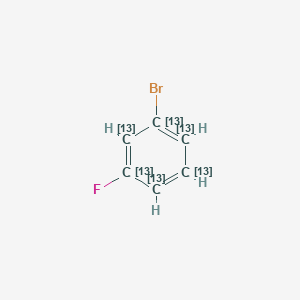

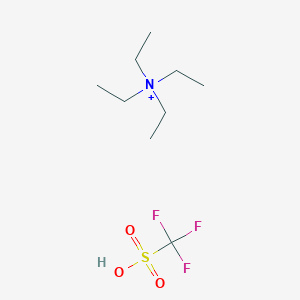

![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
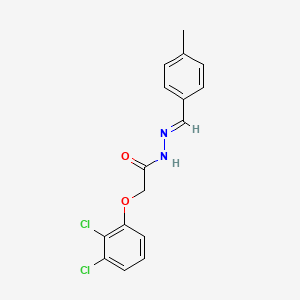
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)
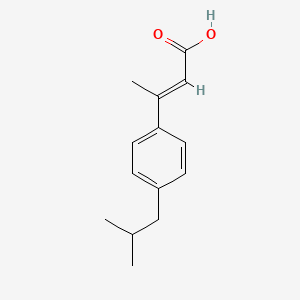
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)
